5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin
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Overview
Description
5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of 4-pyridinecarboxaldehyde and benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, followed by oxidation with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The pyridyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ or other quinone-based oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields porphyrin dications, while reduction can produce porphyrin dianions .
Scientific Research Applications
5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of sensors and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues . The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- 5,15-Di(4′-pyridyl)-10,20-di(thienyl) porphyrin
- 5,15-Di(4′-pyridyl)-10,20-di(4′-nitrophenyl) porphyrin
Uniqueness
5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin is unique due to its specific combination of pyridyl and phenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific light absorption and emission characteristics, such as photodynamic therapy and the development of sensors .
Properties
Molecular Formula |
C42H28N6 |
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Molecular Weight |
616.7 g/mol |
IUPAC Name |
5,15-diphenyl-10,20-dipyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,48H |
InChI Key |
NDWPFDCJQAQASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C=C4)C9=CC=NC=C9)N3 |
Origin of Product |
United States |
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